![molecular formula C19H21N5O2S B2567223 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 898607-28-8](/img/structure/B2567223.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide represents a class of triazole derivatives that have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O2S with a molecular weight of approximately 288.36 g/mol. The presence of the triazole ring, sulfanyl group, and acetamide moiety contributes to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C13H16N4O2S |
Molecular Weight | 288.36 g/mol |
IUPAC Name | This compound |
Appearance | White to off-white powder |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as cyclooxygenase (COX) enzymes involved in inflammation.
- Receptor Binding : It may also bind to receptors that mediate various physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related triazole compounds, providing insights into their therapeutic potential:
-
Anticancer Activity :
- A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .
- Another investigation highlighted that certain sulfanyltriazoles showed promising results in overcoming drug resistance in HIV treatment by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-4-9-16(13(2)10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-5-7-15(26-3)8-6-14/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINRTGPKKMGHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.